molecular formula C14H20ClNO4S B6720715 N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide

N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide

Cat. No.: B6720715
M. Wt: 333.8 g/mol
InChI Key: BKYFXEGHTLBGKQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide is an organic compound that features a tert-butyl group, a chloro-methoxyphenyl moiety, and a sulfonylacetamide structure

Properties

IUPAC Name

N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-14(2,3)16-13(17)9-21(18,19)8-10-5-6-12(20-4)11(15)7-10/h5-7H,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYFXEGHTLBGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CS(=O)(=O)CC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzyl alcohol with thionyl chloride to form 3-chloro-4-methoxybenzyl sulfonyl chloride.

    Acylation reaction: The sulfonyl chloride intermediate is then reacted with tert-butylamine in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-chloroaniline: A related compound with similar structural features but different functional groups.

    N-tert-butyl-N-chlorocyanamide: Another compound with a tert-butyl group and a chloro substituent.

Uniqueness

N-tert-butyl-2-[(3-chloro-4-methoxyphenyl)methylsulfonyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonylacetamide structure, combined with the chloro-methoxyphenyl moiety, makes it a valuable compound for various applications in research and industry.

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